4-[(1,3-Dioxolan-4-yl)methyl]morpholine
Description
Overview of Morpholine (B109124) Heterocycles in Synthetic Chemistry
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in synthetic and medicinal chemistry. nih.govnih.gov Its prevalence is attributed to a combination of desirable physicochemical properties and its role as a versatile synthetic building block. nih.gov The presence of the ether oxygen and the secondary amine (in the parent morpholine) imparts a degree of polarity and hydrogen bonding capability, which can influence solubility and interactions with biological targets.
Table 1: Representative Biologically Active Morpholine-Containing Compounds
| Compound | Therapeutic Area | Key Structural Feature |
| Linezolid | Antibacterial | N-acetyl-N-aryl morpholine |
| Gefitinib | Anticancer | Morpholinoethoxy side chain |
| Reboxetine | Antidepressant | (Morpholinyl)phenoxymethyl group |
This table presents examples of drugs containing the morpholine scaffold to illustrate its significance.
The synthesis of morpholines can be achieved through various routes, often starting from vicinal amino alcohols, oxiranes, or aziridines. researchgate.net This synthetic accessibility further enhances its appeal to chemists. researchgate.net The nitrogen atom of the morpholine ring provides a convenient handle for N-substitution, allowing for the attachment of a wide variety of side chains and functional groups, as seen in the target molecule of this article.
Significance of 1,3-Dioxolane (B20135) Moieties as Versatile Building Blocks in Organic Synthesis
The 1,3-dioxolane ring is a five-membered cyclic acetal (B89532) that plays a crucial role in organic synthesis, primarily as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govwikipedia.org The formation of a dioxolane is a reversible process, typically achieved by reacting the carbonyl compound with ethylene (B1197577) glycol under acidic conditions. chemicalbook.comorganic-chemistry.org This protection strategy is fundamental in multi-step syntheses, preventing the carbonyl group from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org
Beyond their role in protection, 1,3-dioxolane derivatives are found in numerous natural products and pharmacologically active molecules. chemicalbook.com The stereochemistry of the dioxolane ring can be controlled, making it a valuable chiral building block in asymmetric synthesis. st-andrews.ac.uk The inherent stability of the dioxolane ring to basic and nucleophilic conditions, coupled with its straightforward removal under acidic conditions, makes it an exceptionally useful functional group. organic-chemistry.org
Table 2: Common Methods for the Formation and Cleavage of 1,3-Dioxolanes
| Reaction | Reagents and Conditions |
| Formation (Acetalization) | Carbonyl compound, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) |
| Cleavage (De-protection) | Aqueous acid (e.g., HCl, H₂SO₄) |
This table provides a general overview of the synthetic utility of the 1,3-dioxolane ring.
Conceptual Framework for Investigating 4-[(1,3-Dioxolan-4-yl)methyl]morpholine Architectures
The hybrid structure of this compound brings together the key features of both the morpholine and 1,3-dioxolane rings. The conceptual framework for investigating such an architecture would involve exploring its synthesis, conformational analysis, and potential applications based on the predicted interplay of its constituent parts.
The synthesis of this molecule would likely involve the N-alkylation of morpholine with a suitable electrophile containing the 1,3-dioxolane-4-ylmethyl moiety. For instance, a reaction between morpholine and a halo- or tosyloxy-methyl-1,3-dioxolane derivative could be a viable route.
From a structural standpoint, the molecule possesses several key features:
A basic nitrogen atom within the morpholine ring, which can be protonated to form salts.
Two ether-like oxygen atoms (one in the morpholine and two in the dioxolane), which can act as hydrogen bond acceptors.
A chiral center at the 4-position of the 1,3-dioxolane ring, meaning the molecule can exist as enantiomers.
The investigation of this molecular architecture could explore its potential as a ligand for metal catalysts, a building block for more complex molecules, or as a scaffold in the design of new bioactive compounds. The combination of the polar, basic morpholine unit and the functionalized, chiral dioxolane unit provides a rich platform for further chemical exploration. The flexibility of the methylene (B1212753) linker between the two rings would also allow for a range of conformational possibilities, which could be significant in its interactions with other molecules.
Structure
3D Structure
Properties
CAS No. |
161562-90-9 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(1,3-dioxolan-4-ylmethyl)morpholine |
InChI |
InChI=1S/C8H15NO3/c1-3-10-4-2-9(1)5-8-6-11-7-12-8/h8H,1-7H2 |
InChI Key |
AGNLJPDUIDPVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2COCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 1,3 Dioxolan 4 Yl Methyl Morpholine and Its Analogues
Direct Alkylation and Reductive Amination Routes to the N-Substituted Morpholine (B109124)
The final step in assembling the target molecule typically involves the formation of the C-N bond between the morpholine nitrogen and the dioxolane's methyl group. Two primary and highly effective methods for this transformation are direct alkylation and reductive amination. masterorganicchemistry.com
Direct Alkylation: This approach involves the reaction of morpholine, acting as a nucleophile, with a 1,3-dioxolane (B20135) derivative bearing a leaving group on the methyl side chain. A common precursor is 4-(halomethyl)-1,3-dioxolane or 4-(tosyloxymethyl)-1,3-dioxolane. The reaction is a standard SN2 substitution, typically carried out in the presence of a base to neutralize the acid formed during the reaction. While effective, direct alkylation of amines can sometimes lead to over-alkylation, although this is less of a concern with secondary amines like morpholine compared to primary amines. masterorganicchemistry.com
Reductive Amination: This powerful and widely used method offers a more controlled alternative to direct alkylation. masterorganicchemistry.com The synthesis begins with the reaction of morpholine with 1,3-dioxolane-4-carbaldehyde. This initial step forms an unstable carbinolamine, which dehydrates to an iminium ion intermediate. The iminium ion is then reduced in situ to the final tertiary amine product. A key advantage of this method is that the reaction can often be performed in a one-pot fashion. nih.gov Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanobohydride (NaBH3CN) being particularly popular because they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde, preventing reduction of the carbonyl group before it can react with the amine. masterorganicchemistry.com This method is noted for its high yields and functional group tolerance. nih.gov
| Method | Morpholine Precursor | Dioxolane Precursor | Key Intermediate | Common Reagents |
| Direct Alkylation | Morpholine | 4-(halomethyl)-1,3-dioxolane | N/A | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |
| Reductive Amination | Morpholine | 1,3-dioxolane-4-carbaldehyde | Iminium ion | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) |
Stereoselective Synthesis of the 1,3-Dioxolane Component
The stereocenter at the C4 position of the 1,3-dioxolane ring is a critical feature of the target molecule. Its synthesis requires stereocontrolled methods to ensure the desired enantiomeric purity. These methods generally fall into two categories: those using chiral auxiliaries to direct stereochemistry and those employing enantioselective catalysis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing the 1,3-dioxolane component, a chiral auxiliary can be used to establish the stereocenter on the three-carbon backbone (derived from glycerol (B35011) or a similar precursor) before the formation of the dioxolane ring. For instance, Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions, which could be employed to create the necessary chiral diol precursor with high diastereoselectivity. wikipedia.org Once the desired stereochemistry is set, the auxiliary is cleaved and the resulting enantiopure diol is cyclized with an aldehyde (e.g., formaldehyde) or its equivalent under acidic conditions to form the chiral 1,3-dioxolane ring.
Enantioselective catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Several catalytic systems have been developed for the asymmetric synthesis of 1,3-dioxolanes.
Rhodium(II) and Nickel(II) Catalysis: Chiral Rh(II) and Ni(II) complexes have been shown to catalyze asymmetric three-component reactions to form chiral 1,3-dioxoles and dioxolanes. nih.govrsc.org For example, a chiral binaphthyldiimine-Ni(II) complex can catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes to yield cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Similarly, Rh(II) catalysts with chiral carboxylate ligands can enable the modular assembly of chiral 1,3-dioxoles from ylides, aldehydes, and carboxylic acids with excellent enantioselectivity. nih.govrsc.org
Hypervalent Iodine Catalysis: Chiral hypervalent iodine reagents can be used for the enantioselective oxidative difunctionalization of alkenes. This process can generate a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile. The use of a chiral lactate-based hypervalent iodine reagent in the reaction of an alkene with a carboxylic acid has been shown to produce dioxolane products with high enantiomeric excess. nih.gov
Biocatalysis: Chemoenzymatic cascades provide a green route to chiral dioxolanes. An enzyme cascade can be used to produce chiral diols from simple starting materials, which are subsequently converted to the target dioxolanes using chemocatalysis, for instance with a ruthenium catalyst. rwth-aachen.de
The table below summarizes selected enantioselective catalytic methods applicable to dioxolane synthesis.
| Catalyst Type | Reaction Type | Key Features | Reported Enantiomeric Excess (ee) |
| Chiral Rh(II) Carboxylates | Three-component cascade | Modular assembly from ylides, aldehydes, and acids. nih.gov | Good to excellent |
| Chiral Binaphthyldiimine-Ni(II) | 1,3-Dipolar cycloaddition | Forms cis-1,3-dioxolanes with high diastereoselectivity. organic-chemistry.org | High |
| Chiral Hypervalent Iodine | Oxidative cyclization of alkenes | Three-component assembly of alkene, carboxylic acid, and nucleophile. nih.gov | Up to 92% |
| Enzyme Cascade + Ru-catalyst | Biocatalytic diol synthesis followed by chemocatalytic acetalization | Green synthesis from biomass, CO₂, and hydrogen. rwth-aachen.de | Highly stereoselective |
Coupling Reactions for Integrating Morpholine and Dioxolane Fragments
The integration of the pre-synthesized morpholine and dioxolane fragments is the cornerstone of the total synthesis. As discussed in section 2.1, nucleophilic substitution and reductive amination are the most direct and common coupling strategies.
An alternative, more advanced strategy involves transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed carboamination reactions, for example, have been developed for the synthesis of C-substituted morpholines. nih.govnih.gov In a hypothetical application to the target molecule, a precursor containing an N-aryl ethanolamine (B43304) could undergo a Pd-catalyzed intramolecular cyclization. While more complex, such methods provide access to a broader array of analogues that may be difficult to generate using traditional methods. nih.gov
Optimization of Reaction Conditions and Process Efficiency
To ensure a high-yielding and efficient synthesis, optimization of reaction parameters is crucial. The choice of solvent, temperature, reaction time, and stoichiometry of reagents can significantly impact the outcome.
For a direct alkylation coupling reaction, key optimization parameters include:
Base: The strength and solubility of the base (e.g., K₂CO₃ vs. NaH vs. an organic base like DBU) can affect reaction rate and side product formation.
Solvent: Polar aprotic solvents like acetonitrile, DMF, or DMSO are typically used to dissolve the reactants and facilitate the SN2 reaction.
Temperature: Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions.
For a reductive amination coupling, optimization would focus on:
Reducing Agent: The choice between agents like NaBH(OAc)₃, NaBH₃CN, or even catalytic hydrogenation (H₂/Pd-C) depends on substrate compatibility and desired reaction conditions.
pH: The formation of the iminium ion is pH-dependent. The reaction medium must be acidic enough to promote dehydration of the carbinolamine but not so acidic that it protonates the morpholine, rendering it non-nucleophilic.
Reaction Time: Sufficient time must be allowed for both the formation and subsequent reduction of the iminium ion. scielo.br
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently screen these variables and identify the optimal conditions for maximizing yield and purity while minimizing reaction time and waste.
| Reaction Step | Parameter to Optimize | Potential Impact |
| Alkylation | Solvent, Base, Temperature, Reagent Stoichiometry | Reaction rate, yield, formation of byproducts |
| Reductive Amination | Reducing Agent, Solvent, pH, Temperature | Reaction rate, yield, selectivity |
| Dioxolane Formation | Acid Catalyst, Water Removal Method, Temperature | Reaction equilibrium, yield, prevention of degradation |
Green Chemistry Principles in the Synthesis of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine
Applying the principles of green chemistry aims to make the synthesis more environmentally benign. This involves considering the entire lifecycle of the process, from starting materials to waste generation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination is generally more atom-economical than an alkylation route that uses a tosylate, as the latter generates tosylate salts as waste.
Use of Safer Solvents and Reagents: There is a strong push to replace hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are increasingly used. unibo.it Interestingly, certain 1,3-dioxolane compounds themselves have been proposed as green, bio-based reaction media. rsc.org For the synthesis of the morpholine component, a recently developed redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and tBuOK provides a high-yielding and environmentally safer alternative to traditional methods that use hazardous reagents like chloroacetyl chloride. chemrxiv.orgnih.govchemrxiv.org
Energy Efficiency: Employing reaction conditions that minimize energy consumption is a key goal. The use of catalysis can lower the activation energy of reactions, allowing them to proceed at lower temperatures. Non-conventional energy sources, such as ultrasound irradiation, have been shown to promote the synthesis of 1,3-dioxolanes under mild conditions with shorter reaction times. researchgate.net
Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents. As discussed in section 2.2.2, both metal catalysts and biocatalysts can be used to produce the chiral dioxolane component efficiently, minimizing waste. nih.govrwth-aachen.de
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and efficient.
Chemical Reactivity and Transformation Pathways of 4 1,3 Dioxolan 4 Yl Methyl Morpholine
Reactivity of the Tertiary Amine Functionality within the Morpholine (B109124) Ring
The nitrogen atom in the morpholine ring of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine is a tertiary amine, which imparts characteristic nucleophilic and basic properties to the molecule. These properties are central to its reactivity and the formation of various derivatives.
Nucleophilic Properties and Derivatives Formation
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with electrophiles. One of the most common reactions is quaternization, which involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt. d-nb.inforesearchgate.netrsc.org This reaction typically proceeds by treating the morpholine derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide.
The rate of quaternization is influenced by several factors, including the nature of the alkyl halide, the solvent, and the temperature. researchgate.netsemanticscholar.org The general reaction is illustrated below:
Reaction: this compound + R-X → [4-[(1,3-Dioxolan-4-yl)methyl]-4-R-morpholin-4-ium]X⁻
An illustrative data table for the quaternization of this compound with various alkyl halides is presented below. Please note that this data is hypothetical and serves to demonstrate the expected reactivity trends.
| Alkyl Halide (R-X) | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| Methyl Iodide | Acetonitrile | 25 | 6 | [4-[(1,3-Dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium]I⁻ |
| Ethyl Bromide | Tetrahydrofuran | 50 | 12 | [4-Ethyl-4-[(1,3-dioxolan-4-yl)methyl]morpholin-4-ium]Br⁻ |
| Benzyl Chloride | Dichloromethane (B109758) | 40 | 8 | [4-Benzyl-4-[(1,3-dioxolan-4-yl)methyl]morpholin-4-ium]Cl⁻ |
This table is for illustrative purposes only.
N-Oxidation Reactions and Catalytic Utility of Corresponding N-Oxides
The tertiary amine functionality can be oxidized to form the corresponding N-oxide. asianpubs.orgacs.orgacs.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or under catalytic conditions. researchgate.netresearchgate.net The resulting N-oxide is a highly polar molecule with distinct chemical properties. nih.gov
The N-oxidation reaction enhances the electrophilicity of the carbon atoms adjacent to the nitrogen, and the N-oxide itself can act as an oxidizing agent in various chemical transformations. organic-chemistry.org For instance, morpholine N-oxides are known to be effective co-oxidants in certain catalytic oxidation reactions. mdpi.com
A representative N-oxidation reaction is shown below:
Reaction: this compound + [O] → this compound N-oxide
The following table provides hypothetical data on the N-oxidation of this compound using different oxidizing agents.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| Hydrogen Peroxide | Water/Methanol | 25 | 24 | This compound N-oxide |
| m-CPBA | Dichloromethane | 0 | 4 | This compound N-oxide |
| Flavin Catalyst/H₂O₂ | Methanol | 25 | 12 | This compound N-oxide |
This table is for illustrative purposes only.
Chemical Transformations of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring in this compound is a cyclic acetal (B89532), which serves as a protective group for a diol functionality. Its stability and reactivity are characteristic of acetals, being generally stable under basic and neutral conditions but susceptible to hydrolysis under acidic conditions.
Hydrolytic Stability and Controlled Ring Opening Reactions
The 1,3-dioxolane ring is stable to a wide range of reagents, particularly bases and nucleophiles. However, it undergoes hydrolysis in the presence of an acid catalyst to yield the corresponding diol and the parent carbonyl compound from which the acetal was derived. organic-chemistry.orgwikipedia.org The rate of hydrolysis is dependent on the pH of the medium and the temperature. gla.ac.uknih.gov
This controlled ring-opening is a valuable synthetic tool, allowing for the deprotection of the diol functionality when required. The reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions.
Reaction: this compound + H₂O (H⁺ catalyst) ⇌ 4-(2,3-Dihydroxypropyl)morpholine + Carbonyl Compound
The table below illustrates the expected conditions for the hydrolytic cleavage of the 1,3-dioxolane ring. This data is hypothetical.
| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |
| 0.1 M HCl | Water/THF | 50 | 4 |
| Acetic Acid | Water | 80 | 12 |
| Dowex-50W | Methanol/Water | 60 | 8 |
This table is for illustrative purposes only.
Regioselective ring-opening of substituted 1,3-dioxolanes can also be achieved under specific conditions, although this is more commonly explored in carbohydrate chemistry. researchgate.net
Derivatization at the Dioxolane Carbon Skeleton
While the 1,3-dioxolane ring is often employed as a protecting group, derivatization of its carbon skeleton is also possible, though less common for this specific substrate. Reactions can potentially occur at the C2 position of the dioxolane ring via the formation of a dioxolanyl cation intermediate under specific oxidative conditions. mdpi.com Furthermore, the hydroxyl group in the parent diol, obtained after hydrolysis, can be further functionalized. A related compound, solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), which shares the 1,3-dioxolane-4-methanol (B150769) core, is widely used in the synthesis of various derivatives through reactions at its free hydroxyl group. mdpi.comatamanchemicals.comsemanticscholar.orgresearchgate.netresearchgate.net
Electrophilic and Nucleophilic Substitutions on the Molecular Framework
Due to the saturated nature of both the morpholine and dioxolane rings, electrophilic and nucleophilic substitution reactions directly on the ring carbons are not typical. The reactivity is primarily centered on the heteroatoms. However, the introduction of unsaturation or activation through other means could potentially open pathways for such reactions.
While direct electrophilic substitution on the morpholine ring is not common, electrophilic addition to enamines derived from morpholine is a well-established reaction. frontiersin.orgnih.gov For this compound, this would require a preliminary dehydrogenation step.
Nucleophilic attack on the carbon atoms of the morpholine or dioxolane rings is generally difficult due to the lack of a good leaving group and low electrophilicity. researchgate.netacs.org However, quaternization of the morpholine nitrogen can activate the adjacent carbons towards nucleophilic attack, leading to ring-opening reactions under certain conditions.
Reductive and Oxidative Transformations of the Hybrid Compound
The response of this compound to reductive and oxidative conditions is a composite of the known transformations for N-alkylmorpholines and 1,3-dioxolanes.
Reductive Transformations:
The saturated morpholine ring is generally stable to most reducing agents. The primary site for reductive transformation in this molecule is the 1,3-dioxolane ring. Cyclic acetals can undergo reductive cleavage under specific conditions, typically involving a combination of a hydride reagent and a Lewis acid. This reaction opens the dioxolane ring to yield a protected diol.
For instance, treatment with lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃) can lead to the regioselective cleavage of one of the C-O bonds within the dioxolane ring. cdnsciencepub.com The direction of ring opening can be influenced by steric and electronic factors. In the case of this compound, the likely products would be derivatives of 1,2-propanediol where one of the hydroxyl groups is converted to an ether.
Catalytic hydrogenation, a common method for the reduction of various functional groups, is unlikely to affect the saturated morpholine or dioxolane rings under standard conditions (e.g., Pd/C, H₂). rsc.orgnih.gov However, under more forcing conditions, ring opening of the morpholine may occur.
Oxidative Transformations:
The morpholine moiety is susceptible to oxidation, particularly at the nitrogen atom and the adjacent carbon atoms. The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA).
Oxidation can also lead to the cleavage of the morpholine ring. Enzymatic oxidation, for example by Cytochrome P450, has been shown to hydroxylate morpholine, leading to subsequent C-N bond cleavage and the formation of ring-opened products. nih.govnih.gov Chemical oxidation under certain conditions, such as with ozone or in the presence of specific metal catalysts, can also result in the oxidative cleavage of the C-C bonds within the morpholine ring. google.com Electrochemical oxidation can generate a morpholine radical, which can then participate in further reactions. mdpi.comresearchgate.net
The dioxolane ring is generally stable to many oxidizing agents. thieme-connect.de However, strong oxidants under harsh conditions could potentially lead to its degradation.
The following table summarizes the potential reductive and oxidative transformations of this compound based on the reactivity of its constituent functional groups.
| Transformation Type | Reagent/Condition | Potential Product(s) | Notes |
| Reductive | LiAlH₄ / AlCl₃ | 2-(morpholinomethyl)ethoxy)propan-1-ol or 1-((2-hydroxypropoxy)methyl)morpholine | Reductive cleavage of the dioxolane ring. cdnsciencepub.com |
| Catalytic Hydrogenation (harsh conditions) | Ring-opened morpholine derivatives | The saturated rings are generally stable under standard hydrogenation conditions. rsc.orgnih.gov | |
| Oxidative | H₂O₂ or m-CPBA | This compound N-oxide | Oxidation of the tertiary amine. |
| Cytochrome P450 / O₂ | Ring-opened products, e.g., derivatives of 2-(2-aminoethoxy)acetaldehyde | Enzymatic oxidation leading to C-N bond cleavage. nih.gov | |
| Ozone or Metal Catalysts (e.g., Cu, Co/Mn) | Formyl- and carboxyl-containing ring-opened products | Oxidative cleavage of the morpholine C-C bonds. google.com |
Exploration of Reactions with Specific Reagents and Catalysts
The reactivity of this compound with various reagents is largely predictable based on the individual chemistries of the morpholine and dioxolane functional groups.
Acid-Catalyzed Reactions:
The most significant reaction of the dioxolane moiety is its hydrolysis under acidic conditions. wikipedia.org In the presence of an aqueous acid catalyst, the acetal will be cleaved to reveal the corresponding aldehyde and diol. For this compound, this would result in the formation of 2-(morpholinomethyl)oxirane (which would likely further react or rearrange under acidic conditions) and eventually lead to glycerol (B35011) and morpholine. The morpholine nitrogen, being basic, will be protonated in acidic media, forming a morpholinium salt.
Reactions with Organometallic Reagents:
Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are strong bases and nucleophiles. masterorganicchemistry.comadichemistry.comsaylor.orgwikipedia.org The dioxolane group is generally unreactive towards these reagents, which makes it a useful protecting group for aldehydes and ketones. libretexts.org Therefore, in the absence of other electrophilic sites, this compound is expected to be largely inert to Grignard and organolithium reagents under standard conditions. The primary interaction would be an acid-base reaction if any acidic protons were present in the system, but this molecule lacks such protons.
Catalytic Reactions:
The morpholine moiety can act as a ligand in transition metal catalysis. The nitrogen atom can coordinate to metal centers, and in some cases, morpholine derivatives have been used as organocatalysts. nih.gov For example, morpholine-based catalysts have been employed in 1,4-addition reactions. nih.govfrontiersin.org
Palladium-catalyzed reactions are common in organic synthesis, and while the saturated morpholine ring is generally stable, it can be used to modify the properties of catalysts. For instance, morpholine has been used as a modifier for Pd catalysts in selective hydrogenation reactions to control selectivity. mdpi.com
The following table outlines the expected reactions of this compound with specific reagents and catalysts.
| Reagent/Catalyst | Conditions | Expected Reaction/Outcome | Product(s) |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, heat | Hydrolysis of the dioxolane ring | Glycerol and Morpholine (as their respective salts) |
| Grignard Reagents (RMgX) | Anhydrous ether or THF | Generally no reaction | Starting material recovered |
| Organolithium Reagents (RLi) | Anhydrous ether or hexane | Generally no reaction | Starting material recovered |
| Palladium on Carbon (Pd/C) | H₂ gas, pressure, heat (harsh) | Potential for ring opening of morpholine | Complex mixture of products |
| Transition Metal Complexes | Various | Coordination of the morpholine nitrogen to the metal center | Metal-ligand complex |
Spectroscopic Characterization and Structural Elucidation of 4 1,3 Dioxolan 4 Yl Methyl Morpholine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. emerypharma.com
The ¹H NMR spectrum of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine provides a precise map of the proton environments within the molecule. The morpholine (B109124) ring typically exhibits two sets of signals for its methylene (B1212753) protons. The protons on the carbons adjacent to the oxygen atom (C-2' and C-6') are expected to appear at a different chemical shift than the protons on the carbons adjacent to the nitrogen atom (C-3' and C-5'). researchgate.netchemicalbook.com Similarly, the dioxolane ring protons and the methylene bridge protons will have distinct chemical shifts determined by their local electronic environments.
The expected chemical shifts are assigned based on the analysis of the constituent moieties and related structures. The protons of the morpholine ring adjacent to the oxygen (H-2', H-6') typically resonate around 3.6-3.7 ppm, while those adjacent to the nitrogen (H-3', H-5') appear further upfield, around 2.4-2.6 ppm. The protons of the methylene bridge connecting the two rings are anticipated in the 2.4-2.8 ppm range. For the dioxolane ring, the methine proton (H-4) and the diastereotopic methylene protons (H-5) will show complex splitting patterns, with the acetal (B89532) protons (H-2) appearing as a distinct signal.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Dioxolane) | ~4.9 - 5.1 | Singlet / AB quartet | - |
| H-4 (Dioxolane) | ~4.1 - 4.3 | Multiplet | ~6-8 |
| H-5a, H-5b (Dioxolane) | ~3.8 - 4.1 | Multiplet | ~6-8, ~12-14 (geminal) |
| H-1'' (Methylene Bridge) | ~2.4 - 2.8 | Multiplet | ~6-8 |
| H-3', H-5' (Morpholine) | ~2.4 - 2.6 | Multiplet (Triplet of triplets) | ~4-5 |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon framework. In this compound, seven distinct carbon signals are expected. The carbon atoms of the morpholine ring adjacent to the oxygen (C-2', C-6') are typically found around 67 ppm, while those adjacent to the nitrogen (C-3', C-5') are located further upfield at approximately 54 ppm. asianpubs.orgresearchgate.net The methylene bridge carbon (C-1'') would likely resonate in the 55-60 ppm range. Within the dioxolane ring, the acetal carbon (C-2) is the most deshielded, appearing significantly downfield, while the C-4 and C-5 carbons will have shifts in the 65-80 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Dioxolane) | ~95 - 105 |
| C-4 (Dioxolane) | ~70 - 80 |
| C-5 (Dioxolane) | ~65 - 75 |
| C-1'' (Methylene Bridge) | ~55 - 60 |
| C-3', C-5' (Morpholine) | ~53 - 55 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by mapping the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY would show correlations between the methine proton (H-4) and the methylene protons (H-5a, H-5b) of the dioxolane ring, as well as between H-4 and the methylene bridge protons (H-1''). Within the morpholine ring, correlations would be observed between the protons on adjacent carbons (H-2'/H-3' and H-5'/H-6'). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the definitive assignment of each carbon atom in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the methylene bridge protons (H-1'') to the C-4 of the dioxolane ring and to C-3' and C-5' of the morpholine ring, thus confirming the connection between the two heterocyclic systems.
The 1,3-dioxolane (B20135) ring in the title compound contains a chiral center at the C-4 position. NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of their bonding connectivity. This is instrumental in determining the relative stereochemistry of the molecule. researchgate.net By analyzing the through-space correlations (cross-peaks) in the NOESY spectrum, the spatial proximity of the substituent at C-4 relative to the protons at C-2 and C-5 can be established. This allows for the differentiation between possible diastereomers that may be formed during synthesis. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com
The IR and Raman spectra of this compound are expected to be a composite of the characteristic bands of its two main structural units.
Morpholine Moiety: The morpholine ring is characterized by several key vibrations. Strong C-H stretching bands from the methylene groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net The C-O-C ether linkage typically shows a strong, characteristic stretching band in the 1115-1140 cm⁻¹ range. chemicalbook.com The C-N stretching vibrations are generally found in the 1000-1250 cm⁻¹ region.
Dioxolane Moiety: The dioxolane ring also has distinctive spectral features. The C-H stretching vibrations of the CH and CH₂ groups appear just below 3000 cm⁻¹. libretexts.org The most characteristic feature is the symmetric and asymmetric stretching of the O-C-O acetal group, which gives rise to strong bands in the 1040-1150 cm⁻¹ region. researchgate.net C-O stretching modes are also prominent. nih.gov
Table 3: Characteristic IR and Raman Absorption Bands
| Vibrational Mode | Moiety | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretching | Morpholine & Dioxolane | 2850 - 3000 | Strong (IR), Medium (Raman) |
| C-O-C Asymmetric Stretch | Morpholine | ~1115 - 1140 | Strong (IR) |
| O-C-O Acetal Stretch | Dioxolane | ~1040 - 1150 | Strong (IR) |
| C-N Stretch | Morpholine | ~1000 - 1250 | Medium-Weak (IR) |
| CH₂ Bending/Scissoring | Morpholine & Dioxolane | ~1450 - 1470 | Medium (IR) |
The combination of these advanced spectroscopic methods provides a powerful and comprehensive approach to confirm the identity, structure, connectivity, and stereochemistry of this compound with a high degree of confidence.
Conformational Analysis via Vibrational Fingerprints
A conformational analysis of this compound using vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, would provide valuable insights into the molecule's three-dimensional structure in various states. Such studies would help identify the characteristic vibrational modes of the morpholine and dioxolane rings and the linking methyl group. By comparing experimental spectra with theoretical calculations, the most stable conformers in the gas phase, in solution, and in the solid state could be determined. The vibrational fingerprints would be crucial for understanding the molecule's flexibility and the influence of the substituent on the morpholine ring's conformation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry is an essential technique for the unambiguous identification of this compound. It would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of the molecule. This data is invaluable for structural elucidation, as the fragmentation pathways would indicate the relative strengths of the chemical bonds and the stability of the resulting fragment ions. This information would be critical for the identification of this compound in complex mixtures and for metabolic or degradation studies.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide a wealth of information about its molecular geometry and conformation.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The X-ray crystal structure would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would offer a definitive picture of the geometry of the morpholine and dioxolane rings, including the degree of puckering and the orientation of the methyl substituent. These parameters are fundamental for understanding the steric and electronic properties of the molecule and for validating the results of theoretical calculations.
Investigation of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography would reveal how molecules of this compound pack together in a crystal lattice. This includes the identification and characterization of any intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Understanding the crystal packing is crucial for predicting and explaining the macroscopic properties of the solid material, including its melting point, solubility, and stability.
Computational Chemistry and Theoretical Modeling of 4 1,3 Dioxolan 4 Yl Methyl Morpholine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms and the distribution of electrons within the 4-[(1,3-Dioxolan-4-yl)methyl]morpholine molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about the molecule's energy and electronic structure.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.govscirp.org Geometry optimization of this compound using DFT, typically with a functional such as B3LYP and a basis set like 6-31+G(d,p), allows for the precise determination of bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. researchgate.netmdpi.com
The optimization process seeks the stationary point on the potential energy surface corresponding to a stable structure. For this molecule, the process would confirm that the morpholine (B109124) ring adopts a chair conformation as its most stable form. acs.orgrsc.org Subsequent frequency calculations are performed to verify that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies. scirp.org
Energetic analysis provides key thermodynamic data. DFT calculations can yield values for total energy, dipole moment, and other properties that describe the molecule's stability and reactivity. researchgate.net The inclusion of dispersion corrections, such as Grimme's D3 scheme, is often crucial for accurately modeling the non-covalent interactions that influence conformational energies. unito.it
Table 1: Representative Calculated Thermodynamic Properties for this compound at 298.15 K This table presents illustrative data based on typical DFT (B3LYP/6-31+G(d,p)) outputs for similar N-substituted morpholine derivatives. Actual values would require specific calculations for the title compound.
| Parameter | Representative Value | Unit |
| Total Energy | -516.45 | Hartrees |
| Heat Capacity (Cv) | 52.3 | cal/mol-K |
| Entropy (S) | 115.8 | cal/mol-K |
| Dipole Moment | 2.95 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | 0.5 | eV |
| HOMO-LUMO Gap | 7.3 | eV |
While DFT is widely used, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of theory for more accurate energy and property calculations, albeit at a greater computational expense. These methods are often used as benchmarks for DFT results, particularly for calculating the relative energies of different conformers. rsc.org
Semi-empirical methods, which use parameters derived from experimental data, can also be employed for a rapid preliminary conformational search or for studying very large molecular systems. However, they are generally less accurate than DFT or ab initio methods for determining detailed electronic properties.
The analysis of electronic properties involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. scirp.orgarabjchem.org Further analysis, such as Natural Bond Orbital (NBO) calculations, can reveal details about charge distribution, hyperconjugation, and donor-acceptor interactions within the molecule. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the puckering of the morpholine ring and rotation around the single bonds of the methylene (B1212753) linker. fiveable.me A thorough conformational analysis is necessary to identify all stable low-energy structures and the energy barriers that separate them.
The six-membered morpholine ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. rsc.orgrsc.org However, it can undergo a "ring flip" or inversion process, passing through higher-energy transition states like the boat or twist-boat conformations. acs.orgrsc.org For an N-substituted morpholine, the substituent—in this case, the (1,3-dioxolan-4-yl)methyl group—can be oriented in either an equatorial or an axial position relative to the ring.
These two chair conformers (equatorial and axial) are diastereomers and will have different energies. acs.orgrsc.org Computational studies on morpholine itself show the equatorial conformer to be more stable. rsc.org A two-dimensional potential energy surface (2D-PES) can be constructed by systematically varying the ring's puckering coordinates (as defined by Cremer and Pople) to map out the energy landscape of the inversion process, identifying the stable chair forms and the transition states between them. rsc.orgresearchgate.net
Table 2: Representative Relative Energies of this compound Conformers This table provides plausible relative energy (ΔE) values based on computational studies of morpholine and its derivatives. The Chair-Equatorial conformer is set as the reference (0.00 kcal/mol).
| Conformer | Plausible ΔE (kcal/mol) | Description |
| Chair-Equatorial | 0.00 | Dioxolanylmethyl group is equatorial. |
| Chair-Axial | 0.8 - 1.5 | Dioxolanylmethyl group is axial. |
| Twist-Boat | 5.0 - 6.5 | Higher energy intermediate conformer. |
| Boat | 6.5 - 8.0 | Higher energy transition state conformer. |
In addition to the ring's flexibility, rotation around the C-N and C-C single bonds of the linker chain introduces further conformational complexity. The different spatial arrangements resulting from this rotation are known as rotational isomers or rotamers. chemistrysteps.com
To analyze this, a potential energy surface scan is typically performed. This involves systematically rotating a specific dihedral angle (e.g., the C-C-N-C angle of the linker) in small increments and calculating the energy at each step while allowing the rest of the molecule to relax. The resulting energy profile reveals the low-energy rotamers (energy minima) and the rotational energy barriers (energy maxima) that hinder free rotation. mdpi.com This analysis is crucial for understanding how the two heterocyclic rings are oriented relative to each other in the molecule's most stable states.
Prediction of Spectroscopic Parameters
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of newly synthesized compounds. researchgate.net
DFT calculations are highly effective at predicting vibrational and nuclear magnetic resonance spectra.
Vibrational Spectra : After a geometry optimization, a frequency calculation yields the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration and can be directly compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netarabjchem.org
NMR Spectra : The prediction of ¹H and ¹³C NMR chemical shifts is a standard computational task, often performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane) and show good correlation with experimental values, aiding in the assignment of complex spectra. mdpi.comresearchgate.net
Electronic Spectra : Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov This provides insight into the molecule's photophysical properties.
Table 3: Representative Predicted NMR Chemical Shifts (δ, ppm) for this compound This table presents illustrative ¹³C and ¹H chemical shifts calculated using the GIAO method with DFT. Values are representative of the expected ranges for such a structure.
| Atom Position | Predicted ¹³C (ppm) | Atom Position | Predicted ¹H (ppm) |
| Morpholine C2/C6 | 67.5 | Morpholine H2/H6 (axial) | 2.65 |
| Morpholine C3/C5 | 54.2 | Morpholine H2/H6 (equatorial) | 3.70 |
| Methylene C | 61.8 | Morpholine H3/H5 (axial) | 2.45 |
| Dioxolane C4 | 76.9 | Morpholine H3/H5 (equatorial) | 2.80 |
| Dioxolane C5 | 66.3 | Methylene H | 2.55 |
| Dioxolane C2 | 95.1 | Dioxolane H4 | 4.20 |
| Dioxolane H5a | 3.95 | ||
| Dioxolane H5b | 4.10 | ||
| Dioxolane H2 | 4.90 |
Theoretical Nuclear Magnetic Resonance Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts (δ) and aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived.
For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. Such calculations would typically involve geometry optimization of the molecule's most stable conformer, followed by the GIAO-DFT calculation. Functionals like B3LYP, paired with a suitable basis set (e.g., 6-31G(d) or larger), are frequently used for this purpose. nih.gov The predicted shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The expected ¹³C NMR chemical shifts for the morpholine ring would show distinct signals for the carbons adjacent to the oxygen and nitrogen atoms. Similarly, the dioxolane ring carbons and the methylene bridge would exhibit characteristic shifts influenced by their local electronic environments. Computational models are particularly useful in distinguishing between stereoisomers, should they exist, as the spatial arrangement of atoms significantly affects the magnetic shielding. idc-online.com
Table 1: Representative Theoretical ¹³C and ¹H NMR Chemical Shifts The following data is illustrative and based on typical values for morpholine and dioxolane moieties, as direct computational results for the title compound are not available.
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| Morpholine C-N | ~54 | ~2.5 |
| Morpholine C-O | ~67 | ~3.7 |
| Methylene Bridge (-CH₂-) | ~60 | ~2.8 |
| Dioxolane C4 | ~75 | ~4.2 |
| Dioxolane C5 | ~68 | ~3.9 (diastereotopic) |
| Dioxolane C2 | ~95 | ~4.9 |
Computed Vibrational Frequencies (IR and Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. These computations are typically performed at the same level of theory as the geometry optimization.
For this compound, DFT calculations would yield a set of normal vibrational modes. nih.gov Key predicted frequencies would include:
C-H stretching vibrations of the morpholine and dioxolane rings, typically in the 2800-3000 cm⁻¹ region.
C-O-C stretching vibrations of both the morpholine and dioxolane ether linkages, expected in the 1050-1150 cm⁻¹ range.
C-N stretching vibrations of the morpholine ring, generally found around 1100-1200 cm⁻¹.
Ring deformation modes , which are characteristic of the cyclic structures.
Table 2: Representative Computed Vibrational Frequencies The following data is illustrative and based on characteristic frequencies for related functional groups, as direct computational results for the title compound are not available.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium-Strong | Strong |
| CH₂ Scissoring | 1440 - 1470 | Medium | Medium |
| C-N Stretch | 1100 - 1200 | Medium | Weak |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong | Medium |
| Ring Breathing/Deformation | 800 - 1000 | Medium | Strong |
Reaction Mechanism Studies and Energetic Profiles
Computational chemistry is a vital tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transient species like transition states. grnjournal.us
Transition State Analysis and Reaction Barrier Determination
The synthesis of this compound likely involves the N-alkylation of morpholine with a suitable 1,3-dioxolane (B20135) derivative, such as 4-(chloromethyl)-1,3-dioxolane. A computational study of this Sₙ2 reaction would involve locating the transition state structure connecting the reactants and products.
Transition state optimization algorithms are used to find the saddle point on the potential energy surface. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. Computational studies on the N-alkylation of morpholine with alcohols have shown the utility of this approach in understanding reaction kinetics. researchgate.net
Prediction of Reaction Pathways and Selectivity
Computational modeling can predict the feasibility of different reaction pathways and the selectivity of a reaction. For instance, in the synthesis of the title compound, side reactions could potentially occur. By calculating the activation barriers for both the desired pathway and potential side reactions, their relative likelihood can be assessed.
Furthermore, if the dioxolane precursor contains stereocenters, computational methods can help predict the diastereoselectivity or enantioselectivity of the reaction. By modeling the transition states leading to different stereoisomeric products, the energy differences between them can be calculated. According to transition state theory, the lower energy transition state will be favored, leading to the major product. This approach is widely used in asymmetric synthesis to understand the origins of stereocontrol.
Advanced Applications in Organic Synthesis and Chemical Sciences
4-[(1,3-Dioxolan-4-yl)methyl]morpholine as a Synthetic Intermediate for Complex Molecular Architectures
The unique structural amalgamation of a chiral dioxolane and a morpholine (B109124) ring positions this compound as a valuable synthetic intermediate for the construction of intricate and stereochemically defined molecules.
Precursor in the Stereoselective Synthesis of Chiral Building Blocks
The inherent chirality of the 1,3-dioxolane (B20135) ring in this compound makes it an attractive starting material for the synthesis of enantiomerically pure building blocks. nih.govnih.gov The stereogenic center at the 4-position of the dioxolane can direct the stereochemical outcome of subsequent chemical transformations, a fundamental principle in asymmetric synthesis. wikipedia.org For instance, the dioxolane moiety can be unmasked to reveal a diol, which can then be further manipulated. The morpholine ring, being a secondary amine, can act as a directing group or be transformed into other functional groups.
Illustrative Synthetic Transformations:
| Transformation | Reagents and Conditions | Product Type | Potential Application |
| Dioxolane Ring Opening | Acid catalysis (e.g., aq. HCl) | Chiral amino-diol | Synthesis of chiral ligands, pharmaceutical intermediates |
| N-Oxidation of Morpholine | Oxidizing agents (e.g., m-CPBA) | N-oxide derivative | Intermediate for further functionalization |
| Ring-Opening of Morpholine | Strong nucleophiles/reducing agents | Functionalized amino ethers | Access to diverse chemical scaffolds |
This table presents hypothetical transformations based on the known reactivity of dioxolanes and morpholines.
Scaffold for Molecular Diversification and Chemical Library Generation
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govnih.gov this compound can serve as a versatile scaffold for the generation of chemical libraries for drug discovery and other applications. The nitrogen atom of the morpholine ring is a key handle for derivatization, allowing for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and arylation. This enables the systematic modification of the molecule's properties to explore structure-activity relationships. e3s-conferences.org
Potential Derivatization Sites for Library Synthesis:
| Site of Derivatization | Type of Reaction | Examples of Reagents |
| Morpholine Nitrogen | Acylation | Acid chlorides, anhydrides |
| Morpholine Nitrogen | Reductive Amination | Aldehydes/ketones, reducing agent |
| Morpholine Nitrogen | Buchwald-Hartwig Amination | Aryl halides, palladium catalyst |
This interactive table showcases potential derivatization strategies for creating a chemical library based on the this compound scaffold.
Design and Development of Functionalized Morpholine-Dioxolane Conjugates for Chemical Applications
The conjugation of morpholine and dioxolane moieties provides a platform for the design of functional molecules with tailored properties for specific chemical applications.
Derivatization Strategies for Specific Chemical Roles
By strategically modifying the this compound core, it is possible to develop derivatives with specific functionalities. For instance, the introduction of coordinating groups could lead to the development of novel ligands for metal catalysis or sensing applications. Appending chromophores or fluorophores could result in the creation of molecular probes for imaging. The versatility of the morpholine nitrogen allows for the incorporation of a wide range of functional groups, enabling a high degree of molecular engineering. nih.gov
Exploration in Supramolecular Chemistry and Molecular Recognition
The structural features of this compound suggest its potential utility in supramolecular chemistry. nih.gov The oxygen atoms of the morpholine and dioxolane rings can act as hydrogen bond acceptors, while the nitrogen atom of the morpholine can act as both a hydrogen bond donor (in its protonated form) and acceptor. These features could enable the molecule to participate in host-guest interactions and self-assembly processes. By incorporating recognition motifs, derivatives of this compound could be designed to selectively bind to specific ions or neutral molecules.
Role in Catalyst Design and Organocatalysis
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen significant growth. Morpholine derivatives have been successfully employed as organocatalysts, particularly in enamine and iminium ion catalysis. frontiersin.org While the catalytic activity of this compound itself has not been reported, its structure presents opportunities for its use in catalyst design.
The chiral dioxolane unit could serve as a source of chirality, influencing the stereochemical outcome of a catalyzed reaction. The morpholine nitrogen could act as the catalytic center. Furthermore, the molecule could be functionalized to create more complex chiral ligands for metal-catalyzed asymmetric reactions. The modular nature of such a scaffold would allow for the fine-tuning of steric and electronic properties to optimize catalyst performance. nih.gov
Potential Roles in Catalysis:
| Catalysis Type | Potential Role of this compound |
| Organocatalysis | Chiral base or nucleophilic catalyst |
| Asymmetric Metal Catalysis | Chiral ligand for transition metals |
This table outlines the hypothetical roles of the target compound in different areas of catalysis, based on the known functions of its constituent moieties.
In-depth Analysis of this compound Remains Elusive in Scientific Literature
A thorough investigation into the chemical literature and available scientific databases reveals a significant gap in knowledge regarding the specific structure-reactivity relationships of the hybrid chemical compound This compound . Despite the well-documented individual roles of morpholine and 1,3-dioxolane moieties in organic synthesis and medicinal chemistry, detailed research findings and data tables focusing on the interplay between these two heterocyclic systems within this specific molecule are not presently available.
The morpholine ring is widely recognized as a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and to serve as a versatile synthetic handle. Similarly, the 1,3-dioxolane ring is a common protecting group for 1,2-diols and carbonyl compounds, and is also a structural component in various biologically active molecules.
However, an in-depth analysis as required by the outlined section "6.4. Investigating Structure-Reactivity Relationships within the Hybrid System for Chemical Design" cannot be constructed based on current scientific publications. This section would necessitate experimental or computational data on several key aspects, for which there is no specific information for this compound:
Electronic Effects: The inductive effects of the electron-withdrawing oxygen and electron-donating nitrogen of the morpholine ring on the stability and reactivity of the dioxolane's acetal (B89532) linkage are of primary interest. For instance, the basicity of the morpholine nitrogen could potentially influence the rate of acid-catalyzed hydrolysis of the dioxolane ring through intramolecular interactions. Conversely, the electronic influence of the dioxolane moiety on the nucleophilicity of the morpholine nitrogen has not been quantified.
Reactivity Profiles: Specific data on how the presence of one ring alters the characteristic reactions of the other is unavailable. This would include, for example, a comparative study of the N-alkylation or N-acylation of the morpholine in this compound versus a simpler N-alkylmorpholine. Similarly, the susceptibility of the dioxolane ring to cleavage under various conditions in the presence of the morpholinomethyl substituent has not been reported.
Without dedicated studies on this compound, any discussion on its structure-reactivity relationships would be purely speculative and based on general principles of organic chemistry rather than concrete research findings. Consequently, the creation of detailed, scientifically accurate content with supporting data tables for the requested article section is not feasible at this time. Further experimental and computational research is required to elucidate the nuanced chemical behavior of this specific hybrid molecule.
Q & A
Q. How can green chemistry principles be applied to its synthesis?
- Methodology :
- Solvent selection : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalysis : Explore enzymatic or metal-free conditions (e.g., organocatalysts) to reduce waste. Monitor atom economy via reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
